3-Ethyloxetane-3-carbaldehyde

Description

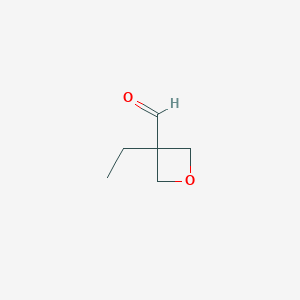

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyloxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(3-7)4-8-5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBLZANXGQZNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704082 | |

| Record name | 3-Ethyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98485-37-1 | |

| Record name | 3-Ethyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of 3-Ethyloxetane-3-carbaldehyde in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged from a niche structural curiosity to a cornerstone in contemporary medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including enhanced polarity, metabolic stability, and aqueous solubility, offer a powerful tool to overcome common challenges in drug design.[2][3][4][5] This guide provides an in-depth technical analysis of 3-Ethyloxetane-3-carbaldehyde, a versatile building block for the synthesis of novel therapeutics. We will explore its fundamental chemical properties, plausible synthetic routes, predictable reactivity patterns, and strategic applications in the development of next-generation pharmaceuticals. This document serves as a comprehensive resource for researchers aiming to leverage the advantageous features of this specific 3,3-disubstituted oxetane.

The Oxetane Moiety: A Paradigm Shift in Physicochemical Property Modulation

The four-membered oxetane ring, once considered a strained and potentially unstable entity, is now celebrated for its profound and positive impact on the properties of drug candidates.[1][2][6] Its incorporation can lead to significant improvements in aqueous solubility and metabolic stability, while concurrently reducing lipophilicity.[2][3][4] A key application of the oxetane ring is as a bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[2][7] This substitution allows for the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, a critical aspect of drug development.[3]

The stability of the oxetane ring is a crucial consideration, with 3,3-disubstituted oxetanes demonstrating greater robustness compared to their monosubstituted counterparts, particularly under acidic conditions.[2][6] The electron-withdrawing nature of the oxetane's oxygen atom can also beneficially modulate the basicity of adjacent amines, a tactic often employed to mitigate off-target effects such as hERG channel inhibition.[3]

Physicochemical and Spectroscopic Profile of this compound

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Analogous Data Source |

| Molecular Formula | C6H10O2 | --- |

| Molecular Weight | 114.14 g/mol | --- |

| Boiling Point | ~130-140 °C | Extrapolated from 3-Methyloxetane-3-carbaldehyde (118-119 °C)[8] with an additional ethyl group. |

| Density | ~0.95-1.05 g/cm³ | Similar to other small organic molecules with oxygen heteroatoms. |

| LogP | ~0.5 - 1.0 | The ethyl group increases lipophilicity compared to the methyl analogue (XLogP3: -0.3).[9][10] |

| Hydrogen Bond Acceptors | 2 | Oxygen of the oxetane ring and the carbonyl oxygen.[10] |

| Hydrogen Bond Donors | 0 | [10] |

| Rotatable Bond Count | 2 | The C-C bond of the ethyl group and the C-C bond connecting the aldehyde. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Protons on the oxetane ring are expected to appear as multiplets in the range of δ 4.0-5.0 ppm. The aldehyde proton will be a singlet around δ 9.5-10.0 ppm. The ethyl group will show a quartet and a triplet in the upfield region.

-

¹³C NMR: The carbonyl carbon will be significantly downfield (δ > 190 ppm). The quaternary carbon of the oxetane ring will be in the range of δ 40-50 ppm, while the methylene carbons of the ring will be around δ 70-80 ppm.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde will be present around 1720-1740 cm⁻¹. C-O-C stretching vibrations of the oxetane ring will appear in the fingerprint region (around 950-1050 cm⁻¹).

Synthesis of this compound: A Proposed Strategy

The synthesis of 3,3-disubstituted oxetanes often involves the cyclization of a suitable 1,3-diol precursor.[1][11] A plausible and efficient route to this compound would start from the readily available 3-ethyl-3-oxetanemethanol.

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Oxidation of 3-Ethyl-3-oxetanemethanol

-

Reagent Preparation: Prepare a solution of an appropriate oxidizing agent, such as Pyridinium Dichromate (PDC), in a suitable solvent like dichloromethane (DCM).

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-3-oxetanemethanol in anhydrous DCM.

-

Oxidation: Slowly add the oxidizing agent to the solution of the alcohol at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or silica gel to remove the chromium salts. The filtrate is then washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[12]

Causality behind Experimental Choices:

-

Choice of Oxidizing Agent: Mild oxidizing agents like PDC, or conditions for Swern or Dess-Martin oxidation, are preferred to avoid over-oxidation to the carboxylic acid and to minimize potential ring-opening of the strained oxetane.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the introduction of moisture, which can interfere with many oxidizing agents.

-

Anhydrous Solvents: The use of anhydrous solvents is necessary for the same reason as maintaining an inert atmosphere.

Reactivity and Synthetic Utility

This compound possesses two key reactive sites: the aldehyde functional group and the strained oxetane ring. This dual reactivity makes it a valuable intermediate for a variety of chemical transformations.

Figure 2: Key reaction pathways of this compound.

Reactions of the Aldehyde Group:

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (KMnO₄).

-

Reductive Amination: This is a powerful method to introduce amine functionalities, which are prevalent in bioactive molecules. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to extend the carbon chain and introduce unsaturation.

-

Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by Grignard reagents or organolithium compounds, leading to the formation of secondary alcohols.

Reactivity of the Oxetane Ring:

The oxetane ring is generally stable under neutral and basic conditions. However, it is susceptible to ring-opening reactions in the presence of strong acids or Lewis acids.[2][7] This reactivity can be exploited for the synthesis of functionalized 1,3-diols. The 3,3-disubstitution pattern in this compound is expected to enhance its stability against ring-opening compared to 3-monosubstituted oxetanes.[13]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound motif into drug candidates can offer several strategic advantages:

-

Improved Physicochemical Properties: As a bioisosteric replacement for a gem-dimethyl or carbonyl group, it can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[2][3][7]

-

Vector for Further Functionalization: The aldehyde group serves as a versatile handle for the introduction of various functional groups through the reactions described above, enabling the exploration of a wider chemical space.

-

Scaffold for Novel Chemical Entities: The rigid, three-dimensional structure of the oxetane ring can be used to orient substituents in a defined spatial arrangement, which can be crucial for binding to biological targets.[2]

Figure 3: Workflow for utilizing this compound in lead optimization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aldehydes and strained cyclic ethers should be followed.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[14][15][16]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its strategic application can lead to significant improvements in the physicochemical properties of drug candidates, ultimately increasing the probability of success in the development pipeline. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and its potential applications, offering a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 8. chembk.com [chembk.com]

- 9. 3-Methyloxetane-3-carbaldehyde | C5H8O2 | CID 18962468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethyloxetane-3-carbaldehyde

This guide provides a comprehensive overview of the principal synthetic pathways for 3-Ethyloxetane-3-carbaldehyde, a valuable substituted oxetane intermediate in medicinal chemistry and materials science. The oxetane ring, a strained four-membered ether, can act as a polar surrogate for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility of parent molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, mechanistic insights, and a comparative analysis of synthetic routes.

Introduction: The Significance of the Oxetane Moiety

Oxetanes are increasingly utilized as building blocks in drug discovery.[2] Their unique structural and electronic properties, stemming from the strained four-membered ring, impart favorable physicochemical characteristics to bioactive molecules.[1] Specifically, 3,3-disubstituted oxetanes are of significant interest as they introduce a quaternary center, which can be crucial for creating complex molecular architectures and locking in specific conformations.[3][4] this compound serves as a key precursor for a variety of functional groups, enabling further molecular elaboration.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most logical and experimentally validated approaches involve either the construction of the oxetane ring with the desired substituents already in place or the functionalization of a pre-formed oxetane core. This guide will focus on two primary, highly plausible synthetic routes:

-

Pathway A: Grignard Addition to Oxetan-3-one followed by Oxidation. This is a convergent and highly adaptable route starting from the commercially available oxetan-3-one.

-

Pathway B: Williamson Etherification of a Substituted 1,3-Diol. This classical method remains one of the most robust and common strategies for forming the oxetane ring.[5]

Pathway A: Synthesis from Oxetan-3-one

This pathway leverages the reactivity of the carbonyl group in oxetan-3-one, a readily available starting material.[1] The synthesis is a two-step process involving the introduction of the ethyl group via a Grignard reaction, followed by the oxidation of the resulting hydroxymethyl group to the target aldehyde.

Step 1: Synthesis of (3-Ethyloxetan-3-yl)methanol

The first step is a nucleophilic addition of an ethyl group to the ketone functionality of oxetan-3-one. To generate the required hydroxymethyl group for subsequent oxidation, a formyl anion equivalent is required. A common and effective choice is the use of a protected formaldehyde equivalent in the Grignard reagent, which upon workup, reveals the primary alcohol. However, a more direct approach for the creation of the tertiary alcohol, 3-ethyl-3-(hydroxymethyl)oxetane, involves the addition of an ethyl Grignard reagent to oxetan-3-one, followed by a one-carbon homologation. A more straightforward approach, though not explicitly detailed in the provided search results for this specific molecule, would be a Grignard reaction with ethylmagnesium bromide on a protected 3-formyloxetan-3-one, or more practically, the addition of ethylmagnesium bromide to oxetan-3-one to yield 3-ethyl-3-hydroxyoxetane, which is then further functionalized.

A more direct and logical synthesis of the intermediate alcohol, (3-ethyloxetan-3-yl)methanol, starts from diethyl malonate.

Logical Causality: The choice of oxetan-3-one as a starting material is strategic due to its commercial availability and the well-established chemistry of ketone functionalization.[6] The Grignard reaction is a robust and high-yielding method for carbon-carbon bond formation.

Step 2: Oxidation to this compound

The selective oxidation of the primary alcohol, (3-ethyloxetan-3-yl)methanol, to the corresponding aldehyde is a critical step. Care must be taken to avoid over-oxidation to the carboxylic acid and to ensure the stability of the strained oxetane ring.[6]

Expert Insights: Several mild oxidation reagents are suitable for this transformation. The choice of oxidant is crucial to prevent ring-opening of the sensitive oxetane moiety.[7] Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often effective for such sensitive substrates, providing the aldehyde in good yield with minimal side products.[6] Swern oxidation is another viable alternative.

Experimental Protocol (Pathway A)

Part 1: Synthesis of 3-Ethyl-3-hydroxyoxetane

-

To a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (N₂ or Ar), add ethylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-3-hydroxyoxetane, which can be purified by column chromatography.

Part 2: Conversion to (3-Ethyloxetan-3-yl)methanol (Multi-step, not detailed)

This intermediate is more efficiently synthesized via Pathway B.

Part 3: Oxidation of (3-Ethyloxetan-3-yl)methanol to this compound

-

To a solution of (3-ethyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[6]

Data Summary (Pathway A)

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | Oxetan-3-one | 1. EtMgBr, THF, 0°C to rt | 3-Ethyl-3-hydroxyoxetane | 80-95% |

| 2 | (3-Ethyloxetan-3-yl)methanol | DMP, DCM, rt | This compound | 70-90% |

Yields are estimated based on analogous reactions reported in the literature.

Visualization of Pathway A

References

- 1. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic data for 3-Ethyloxetane-3-carbaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethyloxetane-3-carbaldehyde

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a valuable building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopic theory to provide a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule, explaining the causality behind experimental choices and data interpretation.

Introduction: The Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can improve key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. This compound serves as a bifunctional reagent, featuring the desirable oxetane core and a reactive aldehyde handle, making it a versatile precursor for more complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis, and a multi-technique spectroscopic approach (NMR, IR, MS) is the gold standard for this purpose.

Molecular Structure and Key Features

Before delving into the spectroscopic data, a clear understanding of the molecule's structure is essential.

The structure contains several distinct features that will give rise to characteristic spectroscopic signals:

-

A strained oxetane ring with a C-O-C ether linkage.

-

A quaternary carbon (C3) at the point of substitution.

-

An aldehyde functional group (-CHO).

-

An ethyl side chain (-CH₂CH₃).

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Rationale for NMR Analysis

For this compound, ¹H NMR will confirm the presence and connectivity of the aldehyde, ethyl, and oxetane protons, while ¹³C NMR will identify all six unique carbon environments. The chemical shifts are highly sensitive to the electron-withdrawing effects of the oxygen atoms and the strain of the four-membered ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The protons on the oxetane ring (C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and are expected to show distinct signals and coupling patterns.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Hₑ | 9.5 - 9.8 | s (singlet) | 1H | Aldehyde (-H -C=O) |

| Hₐ, Hₐ' | 4.6 - 4.8 | d (doublet) | 2H | Oxetane (-O-CH ₂-), axial-like |

| Hₑ, Hₑ' | 4.4 - 4.6 | d (doublet) | 2H | Oxetane (-O-CH ₂-), equatorial-like |

| Hc | 1.8 - 2.0 | q (quartet) | 2H | Ethyl (-CH ₂-CH₃) |

| Hd | 0.9 - 1.1 | t (triplet) | 3H | Ethyl (-CH₂-CH ₃) |

Interpretation Insights:

-

Aldehyde Proton (Hₑ): The strong deshielding effect of the carbonyl group places this proton far downfield, in a region (9-10 ppm) that is highly diagnostic for aldehydes.[3]

-

Oxetane Protons (Hₐ/Hₑ): The protons on the oxetane ring are adjacent to an oxygen atom, shifting them downfield to the 4.4-4.8 ppm region. Because they are diastereotopic, they are expected to couple to each other, likely forming an AB quartet system (two doublets).

-

Ethyl Protons (Hc, Hd): These protons will show a classic quartet-triplet pattern due to mutual coupling, appearing in the standard aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Assignment | Rationale |

| C7 | 198 - 202 | Aldehyde C =O | Carbonyl carbons are highly deshielded.[4] |

| C2, C4 | 75 - 80 | Oxetane -O-C H₂- | Carbons bonded to oxygen in an ether linkage. |

| C3 | 45 - 55 | Quaternary C | A quaternary carbon in a strained ring. |

| C5 | 25 - 30 | Ethyl -C H₂-CH₃ | Aliphatic methylene carbon. |

| C6 | 8 - 12 | Ethyl -CH₂-C H₃ | Aliphatic methyl carbon. |

Interpretation Insights:

-

The aldehyde carbonyl carbon (C7) is the most downfield signal, which is a definitive marker.[4]

-

The two methylene carbons of the oxetane ring (C2, C4) are equivalent by symmetry and will appear as a single peak in the ether region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A robust protocol is critical for acquiring high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[7] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[7]

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program with a spectral width of approximately 16 ppm.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H) or internal tetramethylsilane (TMS) if added.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Rationale for IR Analysis

The key diagnostic absorptions for this compound will be the strong carbonyl (C=O) stretch and the characteristic C-H stretches of the aldehyde group. The C-O-C stretch of the oxetane ether will also be a notable feature in the fingerprint region.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Medium-Strong | C-H Stretch (Aliphatic - ethyl and oxetane) |

| ~2820 | Medium | C-H Stretch (Aldehyde O=C-H ) |

| ~2720 | Medium | C-H Stretch (Aldehyde O=C-H , Fermi Resonance) |

| 1735 - 1720 | Strong, Sharp | C=O Stretch (Saturated Aldehyde) |

| 1000 - 950 | Strong | C-O-C Stretch (Oxetane Ring) |

Interpretation Insights:

-

Aldehyde Peaks: The most definitive evidence for an aldehyde is the combination of the strong C=O stretch around 1725 cm⁻¹ and the pair of medium-intensity C-H stretches at ~2820 and ~2720 cm⁻¹.[8][9] The latter peak is particularly useful as it appears in a region with few other absorptions.

-

Oxetane C-O-C Stretch: The strained four-membered ring ether is expected to have a strong C-O-C stretching vibration. Based on data for the related 3-Ethyl-3-hydroxymethyl oxetane, this peak is anticipated in the 1000-950 cm⁻¹ range.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid and convenient method for analyzing liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Rationale for MS Analysis

Electron Ionization (EI) is a standard "hard" ionization technique that will provide a clear molecular ion peak for a molecule of this size, confirming its molecular weight.[11][12] The resulting fragmentation pattern will serve as a "fingerprint" and help confirm the connectivity of the functional groups.[13][14]

Predicted Mass Spectrum Data (EI, 70 eV)

| m/z | Proposed Fragment | Identity |

| 114 | [C₆H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 85 | [M - CHO]⁺ | Loss of the formyl radical |

| 85 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| 71 | [C₄H₇O]⁺ | Cleavage of the oxetane ring |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 29 | [CHO]⁺ | Formyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Interpretation Insights:

-

Molecular Ion (m/z 114): The highest mass peak (excluding isotopes) will correspond to the intact molecule with one electron removed, confirming the molecular weight.

-

Alpha-Cleavage: The most probable fragmentation pathways involve cleavage of the bonds adjacent to the oxygen atoms (alpha-cleavage). Loss of the ethyl group (M-29) or the formyl group (M-29) are both highly likely, leading to a prominent peak at m/z 85.

-

Ring Opening: Fragmentation of the strained oxetane ring will also occur, leading to characteristic lower-mass fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is often performed using a Gas Chromatograph (GC) as the inlet system (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Setup:

-

Inlet: Use a GC inlet temperature of ~250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure volatilization and elution of the compound.

-

-

MS Setup (EI Source):

-

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The mass spectrometer will record spectra continuously as compounds elute from the column. Analyze the mass spectrum corresponding to the GC peak of the target compound.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and synthesizing corroborating evidence from multiple techniques. No single technique provides the complete picture.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS. While direct experimental data is sparse, a thorough analysis based on fundamental principles and analogous compounds provides a clear and reliable predictive dataset. Key identifying features include the characteristic aldehyde proton signal near 9.6 ppm in ¹H NMR, the strong carbonyl absorption around 1725 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 114 in the mass spectrum. This guide provides the necessary framework for researchers to confidently identify and characterize this important chemical building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CAS#:98485-37-1 | Chemsrc [chemsrc.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scribd.com [scribd.com]

- 7. organomation.com [organomation.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

3-Ethyloxetane-3-carbaldehyde CAS number 98485-37-1

An In-Depth Technical Guide to 3-Ethyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the Oxetane Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led researchers to explore novel chemical space. Among the scaffolds that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.[1] Initially viewed as a niche structural curiosity, the oxetane is now a validated tool for enhancing molecular properties. Its low molecular weight, inherent polarity, and distinct three-dimensional structure offer a compelling alternative to more traditional functional groups.[2][3]

This guide focuses on a specific, highly functionalized building block: This compound (CAS No. 98485-37-1). The presence of a reactive aldehyde handle on a stable 3,3-disubstituted oxetane core makes this compound a particularly valuable intermediate for drug discovery campaigns. Herein, we provide a senior application scientist's perspective on its synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.

Core Molecular Profile: Properties and Spectroscopic Signature

Understanding the fundamental characteristics of this compound is the first step toward its effective utilization. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from close analogs.

Physicochemical Properties

The properties of the title compound are summarized below, with data for its immediate precursor, 3-Ethyl-3-oxetanemethanol, provided for context. The aldehyde is expected to have a slightly lower boiling point and different polarity compared to the corresponding alcohol.

| Property | Value (this compound) | Reference Analog Data (3-Ethyl-3-oxetanemethanol) |

| CAS Number | 98485-37-1 | 3047-32-3 |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₂O₂ |

| Molecular Weight | 114.14 g/mol [4] | 116.16 g/mol |

| Appearance | Colorless Liquid (Predicted) | Colorless Liquid[5] |

| Boiling Point | Predicted: ~85-95 °C @ 4 mmHg | 96 °C @ 4 mmHg |

| Density | Predicted: ~1.0 g/mL | 1.019 g/mL @ 25 °C |

| Purity | ≥97% (Commercially available)[4] | ≥96% (Commercially available) |

| Storage | Inert atmosphere, store in freezer, under -20°C[6] | Room Temperature[7] |

Predicted Spectroscopic Data

For the medicinal chemist, confirming the structure of a building block is paramount. The following are the expected key signals in standard spectroscopic analyses.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (CHO): A characteristic singlet or triplet (if coupled to adjacent protons, though unlikely here) at δ 9.5-10.0 ppm.

-

Oxetane Methylene Protons (CH₂O): Two distinct doublets or an AB quartet system around δ 4.4-4.8 ppm, resulting from the geminal protons on the two equivalent methylene groups of the oxetane ring.

-

Ethyl Group (CH₂CH₃): A quartet around δ 1.6-1.8 ppm and a triplet around δ 0.8-1.0 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aldehyde Carbonyl (C=O): A signal in the downfield region, δ 198-202 ppm.

-

Oxetane Methylene Carbons (CH₂O): A signal around δ 75-80 ppm.

-

Quaternary Oxetane Carbon (C-C(CHO)C): A signal around δ 50-55 ppm.

-

Ethyl Group Carbons (CH₂CH₃): Signals in the aliphatic region, δ 20-30 ppm and δ 5-10 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band at ~1725 cm⁻¹, characteristic of an aliphatic aldehyde.

-

Aldehyde C-H Stretch: Two medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch: A strong band in the fingerprint region, ~980-1050 cm⁻¹, indicative of the cyclic ether. The IR spectrum for the precursor alcohol, 3-Ethyl-3-hydroxymethyl oxetane, is publicly available and serves as a useful comparison.[8]

-

-

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak at m/z = 114.

-

Fragmentation: Expect key fragments corresponding to the loss of CHO (m/z = 85) and the ethyl group (m/z = 85), followed by fragmentation of the oxetane ring.

-

Synthesis and Purification: A Practical Workflow

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for scalability and derivatization.[4][6][9] The most logical and field-proven route involves the oxidation of its corresponding primary alcohol, 3-Ethyl-3-oxetanemethanol.

Caption: A practical two-step synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-3-oxetanemethanol

This precursor is readily synthesized from inexpensive starting materials. The reaction involves an intramolecular Williamson ether-type cyclization.

-

Principle: The synthesis begins with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolpropane). Reaction with diethyl carbonate in the presence of a base like potassium hydroxide first forms a cyclic carbonate. Upon heating, this intermediate undergoes decarboxylation and cyclization to yield the desired 3,3-disubstituted oxetane.[10][11] The reaction is driven to completion by distilling off the ethanol byproduct.

-

Protocol Outline:

-

Combine trimethylolpropane, diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol.

-

Heat the mixture to reflux (e.g., 110 °C) for 1-2 hours.[10]

-

Gradually increase the temperature (up to 185 °C) and distill the product under vacuum. The product is collected in a cold trap.[10][11]

-

This method typically provides the alcohol precursor in high yield (>85%).[10]

-

Step 2: Oxidation to this compound

The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Care must be taken to prevent over-oxidation to the carboxylic acid. Milder, selective oxidizing agents are preferred.

-

Expertise & Causality: While many reagents can effect this transformation (e.g., Swern, Moffatt), Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are excellent choices for small- to medium-scale synthesis. They are known for their mild conditions, high yields, and simple workups, which are critical for preserving the integrity of the strained oxetane ring. The reaction with DMP, for example, is run at room temperature and avoids the use of harsh acids or bases that could promote ring-opening.[12]

-

Detailed Protocol (Dess-Martin Oxidation):

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Ethyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition: To the stirred solution, add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature. The addition should be controlled to manage any mild exotherm.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde can be purified by silica gel column chromatography or, if sufficiently pure, by vacuum distillation. Given the volatility of the product, careful handling during concentration is advised.

-

Chemical Reactivity and Strategic Utility

The value of this compound lies in the duality of its structure: a stable, property-modifying core (the oxetane) and a versatile synthetic handle (the aldehyde).

Stability of the Oxetane Core

The 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted analogs.[12][13] This increased robustness is a key advantage, allowing the ring to tolerate a wide range of synthetic transformations performed on the aldehyde group.[13] However, it is not indestructible.

-

Trustworthiness: While generally stable to neutral and basic conditions, the oxetane ring can undergo ring-opening in the presence of strong acids or Lewis acids.[2] This reaction is often initiated by protonation of the ether oxygen, followed by nucleophilic attack. Therefore, synthetic steps involving harsh acidic conditions should be approached with caution.

Reactivity of the Aldehyde Functional Group

The aldehyde is a gateway to a vast array of chemical structures, making this building block exceptionally useful for late-stage diversification in drug discovery programs.

Caption: Key transformations of the aldehyde group on the oxetane scaffold.

-

Reductive Amination: This is arguably one of the most powerful reactions for drug discovery. The aldehyde can be readily converted into primary, secondary, or tertiary amines by reacting it with ammonia or a suitable amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This directly installs nitrogen-containing groups, which are prevalent in bioactive molecules.

-

Nucleophilic Addition: Grignard reagents (R-MgBr) and organolithiums (R-Li) can add to the aldehyde to form secondary alcohols, enabling the construction of new C-C bonds and introducing chiral centers.

-

Wittig Reaction: The aldehyde can be converted into an alkene using a phosphorus ylide (Wittig reagent). This is a reliable method for forming C=C bonds with control over geometry.

-

Reduction and Oxidation: The aldehyde can be easily reduced back to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to the corresponding carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or by a Pinnick oxidation.

Application in Drug Discovery: A Property-Modifying Powerhouse

The incorporation of an oxetane is a deliberate, strategic choice to modulate the physicochemical properties of a lead compound.[12] It serves as a potent bioisostere for other common chemical groups, often with superior characteristics.[3][14]

The Oxetane as a Bioisostere

-

gem-Dimethyl Group Replacement: An oxetane can act as a more polar and metabolically stable replacement for a gem-dimethyl group.[14] While occupying a similar steric footprint, the oxetane introduces a dipole moment and hydrogen bond accepting capability, which can dramatically improve aqueous solubility.[3] This is a critical advantage for improving the oral bioavailability of drug candidates.

-

Carbonyl Group Replacement: The oxetane can also serve as a non-planar, non-reducible isostere for a carbonyl group, offering improved metabolic stability and altering local polarity.[12]

Quantitative Impact on Molecular Properties

The strategic replacement of common motifs with an oxetane ring can lead to profound and predictable improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Parameter | Impact of Replacing gem-Dimethyl with Oxetane | Rationale and Causality |

| Aqueous Solubility | Increase by a factor of 4 to >4000[3][14] | The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice packing and improving solvation by water. |

| Lipophilicity (LogD) | Reduction (less lipophilic)[12] | The polarity introduced by the oxygen atom outweighs the lipophilicity of the hydrocarbon backbone of the ring. |

| Metabolic Stability | Generally increased[14] | The oxetane ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to metabolically labile methylene or gem-dimethyl groups. |

| Amine Basicity (pKa) | Reduction of adjacent amine pKa[3] | The electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity of a nearby amine, which can be crucial for reducing hERG liability or improving cell permeability.[3] |

digraph "Drug_Discovery_Logic" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead="normal"];Lead_Compound [label="Lead Compound with\nPoor Properties\n(e.g., Low Solubility, High Clearance)"]; Problem [label="Identify Liability:\n- Lipophilic gem-dimethyl group\n- Metabolically weak C-H bond", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy [label="Strategic Bioisosteric Replacement", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Building_Block [label="{this compound | as a versatile building block}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improved_Compound [label="New Analog with\nImproved Profile\n(e.g., Higher Solubility, Lower Clearance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Compound -> Problem; Problem -> Strategy; Strategy -> Building_Block [label="Utilize"]; Building_Block -> Improved_Compound [label="Incorporate via\nAldehyde Chemistry"];

}

Caption: Strategic use of an oxetane building block in lead optimization.

Safety, Handling, and Storage

As a reactive aldehyde, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available, prudent laboratory practices should be based on the known hazards of similar compounds.[15][16]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and contact with skin and eyes. Aldehydes can be irritants and potential sensitizers.[15]

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is recommended by suppliers.[6] This prevents degradation through oxidation or polymerization.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated tool for molecular design. It provides medicinal chemists with a stable, 3,3-disubstituted oxetane core—a proven motif for enhancing drug-like properties—pre-functionalized with a versatile aldehyde handle. Its robust yet accessible synthesis and predictable reactivity make it an invaluable building block for creating novel chemical entities with improved solubility, metabolic stability, and overall pharmacokinetic profiles. As the strategic application of small, strained rings continues to define the cutting edge of drug discovery, compounds like this compound will undoubtedly play a central role in the development of next-generation therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3 | China Manufacturer [gmchemix.com]

- 6. hurawalhi.com [hurawalhi.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 9. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 10. 3-Ethyl-3-oxetanemethanol synthesis - chemicalbook [chemicalbook.com]

- 11. sfdchem.com [sfdchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. leap.epa.ie [leap.epa.ie]

- 16. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Ethyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Ethyloxetane-3-carbaldehyde is a valuable building block in medicinal chemistry and drug development, prized for its unique structural features that can impart desirable physicochemical properties to novel therapeutic agents. However, the inherent ring strain of the oxetane moiety and the reactivity of the aldehyde functional group present significant challenges regarding its stability and proper storage. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. This document is intended to serve as an essential resource for researchers, enabling them to ensure the integrity of their starting materials and the reliability of their experimental outcomes.

Introduction: The Double-Edged Sword of Reactivity

The oxetane ring, a four-membered cyclic ether, is increasingly utilized in drug design as a bioisostere for gem-dimethyl or carbonyl groups.[1][2] This structural motif can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, thereby favorably influencing the pharmacokinetic profile of a drug candidate. When coupled with a reactive carbaldehyde group, as in this compound, it becomes a versatile synthon for a variety of chemical transformations.

However, the very features that make this molecule attractive—the strained oxetane ring and the electrophilic aldehyde—also render it susceptible to degradation. Understanding the interplay of these functional groups and their vulnerability to common laboratory and storage conditions is paramount for any scientist working with this compound. This guide will dissect the key factors influencing the stability of this compound and provide actionable protocols to mitigate degradation.

Intrinsic Stability and Key Degradation Pathways

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional moieties: the oxetane ring and the aldehyde group. Degradation can be initiated by several factors, including exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures.

Hydrolytic Degradation: The Vulnerability of the Oxetane Ring

The strained four-membered ring of the oxetane is susceptible to cleavage under acidic conditions. The ether oxygen can be protonated, which facilitates nucleophilic attack by water, leading to ring-opening.

-

Mechanism: In the presence of acid, the ether oxygen of the oxetane ring is protonated, forming a highly reactive oxonium ion. This strained intermediate is then readily attacked by a water molecule, resulting in the formation of a diol.

The likely primary degradation product under acidic hydrolysis is 1-(3-hydroxy-3-(hydroxymethyl)pentyl)ethan-1-one .

Oxidative Degradation: The Achilles' Heel of the Aldehyde

Aldehydes are readily oxidized to carboxylic acids, and this represents a major degradation pathway for this compound. This oxidation can be triggered by atmospheric oxygen, especially in the presence of light or metal ions, or by stronger oxidizing agents.

-

Mechanism: The oxidation of the aldehyde group to a carboxylic acid can proceed through a radical mechanism, particularly in the presence of oxygen and light. The primary oxidative degradation product is 3-ethyloxetane-3-carboxylic acid .

Thermal and Photolytic Degradation

While specific data for this compound is limited, thermal stress can potentially lead to polymerization or decomposition, especially if impurities are present that can initiate such reactions. Similarly, photolytic degradation, particularly in the presence of oxygen, can accelerate the oxidative pathway described above.

The following diagram illustrates the primary degradation pathways:

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

Based on information from various suppliers and the inherent reactivity of the compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C.[3] | Minimizes thermal degradation and slows down potential polymerization or other reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Prevents oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Store in an amber vial or in the dark. | Protects the compound from photolytic degradation, which can catalyze oxidation. |

| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap). | Prevents exposure to moisture and atmospheric contaminants. |

Handling Procedures

When working with this compound, the following handling practices should be observed:

-

Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when dispensing or weighing.

-

Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

-

Minimize Exposure: Minimize the time the container is open to the atmosphere.

-

Solvent Selection: If preparing solutions, use high-purity, dry solvents. For prolonged storage in solution, aprotic solvents are preferred over protic solvents like methanol, which could potentially react with the aldehyde.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, a forced degradation study can be performed to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating capability of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

GC-MS system (for identification of volatile degradants)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile to the stock solution concentration.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a period compliant with ICH Q1B guidelines.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

The following diagram outlines the workflow for the forced degradation study:

Caption: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is suitable for monitoring the purity of this compound and separating its potential degradation products.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Rationale for Method Parameters:

-

A C18 column provides good retention and separation for moderately polar compounds.

-

The use of formic acid in the mobile phase helps to achieve better peak shapes for acidic and basic compounds.

-

A gradient elution is necessary to separate the non-polar parent compound from potentially more polar degradation products.

-

UV detection at 210 nm is suitable for compounds with limited chromophores, such as aldehydes and their degradation products.

Conclusion: Ensuring Compound Integrity for Reliable Research

This compound is a molecule of significant interest in contemporary drug discovery. Its unique structural attributes, however, are intrinsically linked to its chemical lability. A thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols are not merely best practices but are fundamental to the integrity of any research in which this compound is employed. By adhering to the guidelines and protocols outlined in this technical guide, researchers can confidently utilize this compound, ensuring the reproducibility and accuracy of their scientific endeavors.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyloxetane-3-carbaldehyde is a fascinating molecule that combines the unique properties of a strained oxetane ring with the reactivity of an aldehyde. This guide provides a comprehensive analysis of its molecular structure and conformational landscape. We will delve into the puckered nature of the oxetane ring, the influence of the ethyl and carbaldehyde substituents, and the rotational isomerism of the aldehyde group. This document will also explore the experimental and computational methodologies used to elucidate these structural features, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Oxetane Moiety

Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry and drug discovery.[1][2] They are often employed as bioisosteres for gem-dimethyl and carbonyl groups, offering a way to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][3][4] The strained nature of the oxetane ring, with a ring strain energy of approximately 106 kJ·mol⁻¹, not only influences its reactivity but also imparts specific conformational preferences to the molecules that contain it.[3][5] this compound, with its two functional groups at a single stereocenter, presents a compelling case study for understanding the interplay of these structural and electronic effects.

Molecular Structure of this compound

The molecular structure of this compound is defined by a central four-membered oxetane ring substituted at the C3 position with both an ethyl group and a carbaldehyde (aldehyde) group.

The Oxetane Ring: A Puckered Conformation

Contrary to early assumptions of planarity, the oxetane ring is known to adopt a puckered, or bent, conformation.[3][6] This puckering helps to alleviate torsional strain from eclipsing interactions between adjacent methylene groups.[5] The parent oxetane molecule has a small puckering angle, but the introduction of substituents, especially at the 3-position, can significantly increase this angle.[5][7][8][9] For 3,3-disubstituted oxetanes like the one , the increased steric hindrance between the substituents and the ring's methylene groups is expected to lead to a more pronounced puckered conformation.[5][7]

The puckering of the oxetane ring can be described as an equilibrium between two equivalent bent conformers (Cs symmetry) that interconvert through a planar transition state (C2v symmetry).[6] The energy barrier for this ring inversion is generally low.

dot graph ERD { layout=neato; graph [bb="0,0,760,150"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Puckering equilibrium of the oxetane ring.

Substituent Effects on Ring Geometry

The presence of both an ethyl and a carbaldehyde group at the C3 position will influence the bond lengths and angles of the oxetane ring. In the parent oxetane, the C-O bond length is approximately 1.448 Å and the C-C bond length is about 1.546 Å.[10] The internal bond angles are significantly compressed from the ideal tetrahedral angle, with C-O-C at ~91.9° and C-C-C at ~84.6°.[10] The gem-disubstitution in this compound is expected to cause some distortion of these parameters due to steric and electronic interactions.

Conformational Analysis

The overall conformation of this compound is determined by two key factors: the puckering of the oxetane ring and the rotational isomerism of the carbaldehyde group.

Ring Conformation and Substituent Orientation

In the puckered conformation of the oxetane ring, the substituents at the C3 position can adopt either axial or equatorial-like orientations. However, due to the gem-disubstitution, one group will be in a pseudo-axial position and the other in a pseudo-equatorial position relative to the approximate plane of the ring. The preferred conformation will seek to minimize steric interactions. Given the larger size of the ethyl group compared to the carbaldehyde group, it is likely that the conformation where the ethyl group occupies the more sterically favorable pseudo-equatorial position will be of lower energy.

Rotational Isomerism of the Carbaldehyde Group

The carbaldehyde group (–CHO) can rotate around the C3-C(aldehyde) single bond. The carbonyl group (C=O) is trigonal planar, with the carbon atom being sp² hybridized.[11][12] This planarity, coupled with potential steric and electronic interactions with the oxetane ring, leads to distinct rotational isomers, or rotamers.

The two most likely low-energy conformations would involve the carbonyl double bond eclipsing one of the C-C bonds of the oxetane ring. These can be described by the dihedral angle between the C=O bond and a reference bond in the ring.

dot graph ERD { layout=neato; graph [bb="0,0,760,200"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Rotational isomerism of the carbaldehyde group.

The relative stability of these rotamers will be influenced by a combination of:

-

Steric Hindrance: Minimizing repulsion between the carbonyl oxygen and the atoms of the oxetane ring and the ethyl group.

-

Dipole-Dipole Interactions: The alignment of the C=O dipole with the dipole of the C-O-C ether linkage in the oxetane ring.

Experimental and Computational Methodologies for Conformation Determination

Elucidating the precise conformational preferences of this compound requires a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[13][14]

-

Step 1: Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Step 2: ¹H and ¹³C NMR Spectra Acquisition: Record standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.[15]

-

Step 3: 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

-

-

Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining spatial proximity between protons.[5] The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing strong evidence for specific conformations.[16] For example, an NOE between the aldehyde proton and protons on one face of the oxetane ring would indicate a preferred rotational isomer.

-

Step 5: Analysis of Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about dihedral angles through the Karplus equation.

Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants, from which precise molecular geometries can be determined.[10] It is particularly useful for small, polar molecules and can distinguish between different conformers.

Computational Chemistry Workflows

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling molecular structures and predicting their relative energies.[17]

-

Step 1: Initial Structure Generation: Create an initial 3D model of this compound.

-

Step 2: Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (rotamers and ring puckering).

-

Step 3: Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17]

-

Step 4: Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Step 5: Relative Energy Calculation: Compare the ZPVE-corrected electronic energies of the conformers to determine their relative stabilities and predict the most abundant conformer.

-

Step 6: NMR Chemical Shift and Coupling Constant Prediction: Calculate NMR parameters for the low-energy conformers and compare them with experimental data to validate the predicted conformational preferences.[13]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: A typical computational workflow for conformational analysis.

Summary of Key Structural and Conformational Data

The following table summarizes the expected structural features of this compound based on the analysis of related compounds.

| Parameter | Expected Value/Characteristic | Rationale/Reference |

| Oxetane Ring Conformation | Puckered (non-planar) | Minimizes torsional strain[3][5][6] |

| Puckering Angle | Greater than parent oxetane (~8.7°) | Increased eclipsing interactions from 3,3-disubstitution[5][8][9] |

| Ethyl Group Orientation | Predominantly pseudo-equatorial | Minimizes steric hindrance |

| Carbaldehyde Group Orientation | Predominantly pseudo-axial | To accommodate the larger ethyl group in the equatorial position |

| Carbaldehyde Rotamers | Equilibrium between two or more stable rotamers | Rotation around the C3-C(aldehyde) single bond |

| Dominant Conformer | Determined by a combination of ring puckering and aldehyde rotation that minimizes steric and electronic repulsion | General principles of conformational analysis |

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of ring strain, steric hindrance, and electronic interactions. The oxetane ring is inherently puckered, and this puckering is amplified by the 3,3-disubstitution. The molecule likely exists as an equilibrium of conformers, differing in the orientation of the substituents relative to the ring and the rotation of the carbaldehyde group. A combined approach of advanced NMR spectroscopy and high-level computational modeling is essential for a complete and accurate description of its conformational landscape. Understanding these structural nuances is critical for professionals in drug development, as conformation plays a pivotal role in molecular recognition and biological activity.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. embibe.com [embibe.com]

- 12. Aldehydes, Ketones, Carboxylic Acids, and Esters | Chemistry for Majors [courses.lumenlearning.com]

- 13. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. auremn.org.br [auremn.org.br]

- 15. chemrxiv.org [chemrxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

The Dual Reactivity of 3-Ethyloxetane-3-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry and materials science.[1][2] Its unique combination of properties, including high polarity, a distinct three-dimensional structure, and metabolic stability, makes it an attractive component in the design of novel therapeutics and functional polymers.[3][4] This technical guide provides an in-depth exploration of the reactivity of a specific, highly functionalized derivative, 3-Ethyloxetane-3-carbaldehyde. We will delve into the dual nature of its reactivity, governed by both the strained oxetane ring and the versatile aldehyde group. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, stability, and diverse chemical transformations of this promising building block.

Introduction: The Oxetane Moiety in Modern Chemistry

The incorporation of oxetane rings into molecular scaffolds has been shown to impart a range of beneficial physicochemical properties.[1] They can act as polar bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[2][3] The 3,3-disubstituted oxetane scaffold, in particular, exhibits enhanced stability compared to other substitution patterns, making it a robust component in complex molecular architectures.[5] this compound presents a unique synthetic platform, combining the inherent reactivity of the strained oxetane ring with the rich chemistry of the aldehyde functional group.

Synthesis of this compound

The primary route to this compound involves the oxidation of the corresponding primary alcohol, 3-Ethyl-3-hydroxymethyloxetane. This precursor is readily accessible through established synthetic methods.[6][7][8]

Synthesis of 3-Ethyl-3-hydroxymethyloxetane

3-Ethyl-3-hydroxymethyloxetane can be synthesized from trimethylolpropane and diethyl carbonate in the presence of a basic catalyst.[6]

Oxidation to this compound

The oxidation of 3-Ethyl-3-hydroxymethyloxetane to the corresponding aldehyde requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or cleavage of the oxetane ring.

Table 1: Recommended Oxidation Methods for 3-Ethyl-3-hydroxymethyloxetane

| Oxidizing Agent | Solvent | Temperature (°C) | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Standard, reliable method for primary alcohol to aldehyde oxidation.[9] |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Mild and efficient, tolerates a wide range of functional groups. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM) | -78 to Room Temperature | Effective for sensitive substrates, requires low temperatures. |

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

To a stirred solution of 3-Ethyl-3-hydroxymethyloxetane (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aldehyde.

Reactivity of the Oxetane Ring

The reactivity of the oxetane ring in this compound is dominated by ring-opening reactions, driven by the relief of ring strain (approximately 25-26 kcal/mol).[10] These reactions can be initiated by electrophiles (acid-catalyzed) or strong nucleophiles (base-catalyzed), though the latter is less common for 3,3-disubstituted oxetanes.[11]

Acid-Catalyzed Ring-Opening

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid, activating the ring for nucleophilic attack. The 3,3-disubstitution pattern in this compound generally leads to high stability under many acidic conditions.[5] However, with a suitable nucleophile and acid catalyst, regioselective ring-opening can be achieved.

Diagram 1: Acid-Catalyzed Ring-Opening of this compound

Caption: Acid-catalyzed ring-opening mechanism.

Experimental Protocol: Acid-Catalyzed Methanolysis

-

Dissolve this compound (1.0 eq) in methanol.

-

Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

-